
Copper bismuth oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper bismuth oxide is a compound that combines copper and bismuth with oxygen, forming a unique material with various applications. It is known for its distinctive properties, such as high photocatalytic activity and excellent adsorptive capabilities, making it valuable in environmental and industrial applications .
Vorbereitungsmethoden
Copper bismuth oxide can be synthesized through several methods, each with specific reaction conditions:
Solvothermal Method: This method involves the use of ethylene glycol as a solvent to fabricate sphere-like this compound.
Successive Ionic Layer Adsorption and Reaction (SILAR) Technique: This binder-free technique is used to deposit bismuth oxide on a copper substrate, resulting in a material with a tetragonal crystal structure and polycrystalline nature.
Hydrothermal Method: This method uses high-pressure and high-temperature conditions to synthesize new phases of bismuth oxides, including this compound.
Analyse Chemischer Reaktionen
Copper bismuth oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to changes in its electronic structure and properties.
Reduction: Reduction reactions can alter the oxidation state of the bismuth and copper atoms within the compound.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups, potentially modifying its properties.
Common reagents used in these reactions include acids, bases, and other oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Copper bismuth oxide has a wide range of scientific research applications:
Environmental Science: It is used in wastewater treatment due to its high adsorptive and photocatalytic efficiency, particularly in removing antibiotics like sulfamethazine.
Biomedical Applications: Bismuth-based nanoparticles, including this compound, are explored for their therapeutic, diagnostic, and biosensing properties.
Wirkmechanismus
The mechanism by which copper bismuth oxide exerts its effects involves several molecular targets and pathways:
Photocatalysis: The compound absorbs light, generating electron-hole pairs that participate in redox reactions, leading to the degradation of pollutants.
Adsorption: The material’s surface properties allow it to adsorb various contaminants, facilitating their removal from solutions.
Vergleich Mit ähnlichen Verbindungen
Copper bismuth oxide can be compared with other bismuth-based compounds, such as:
Bismuth Oxide (Bi2O3): Known for its high photocatalytic activity and use in varistors.
Bismuth Sulfide (Bi2S3): Utilized in thermoelectric materials and photodetectors.
Bismuth Selenide (Bi2Se3): A topological insulator with applications in quantum computing.
This compound stands out due to its unique combination of copper and bismuth, which enhances its photocatalytic and adsorptive properties, making it particularly effective in environmental and energy storage applications .
Eigenschaften
Molekularformel |
Bi2Cu2O5 |
|---|---|
Molekulargewicht |
625.05 g/mol |
IUPAC-Name |
dibismuth;dicopper;oxygen(2-) |
InChI |
InChI=1S/2Bi.2Cu.5O/q2*+3;2*+2;5*-2 |
InChI-Schlüssel |
ACQBTMXCLZJNTR-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Cu+2].[Cu+2].[Bi+3].[Bi+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


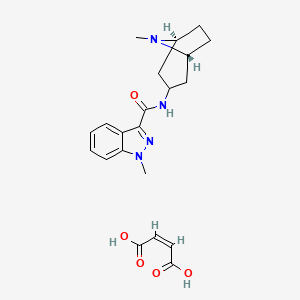
![1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B13805848.png)
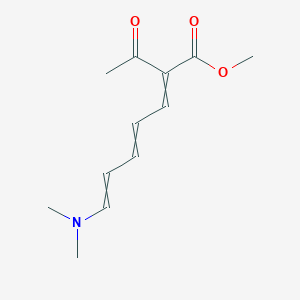
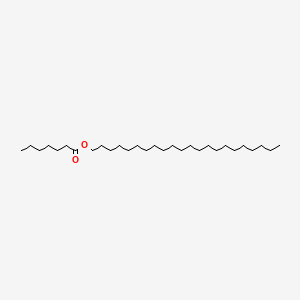
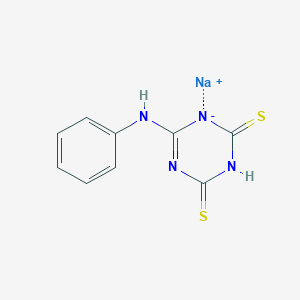
![ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate](/img/structure/B13805884.png)
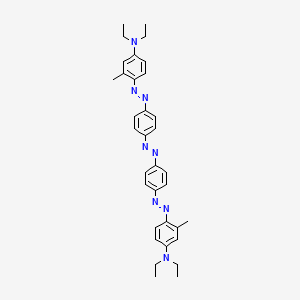
![Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride](/img/structure/B13805893.png)
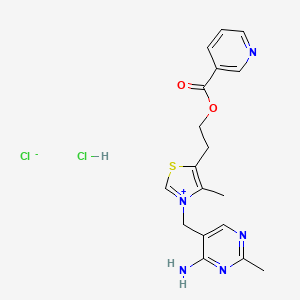
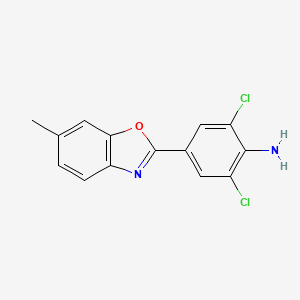
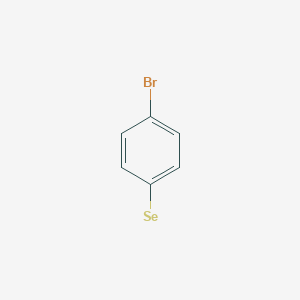
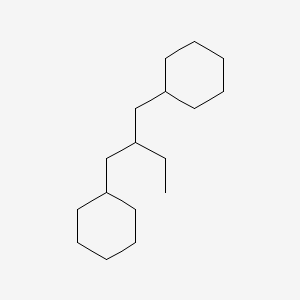

![1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B13805934.png)
